

Application Notes and Protocols for SHR5428 In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical in vivo evaluation of **SHR5428**, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided protocols are based on publicly available data and standard methodologies for in vivo oncology studies.

Introduction to SHR5428

SHR5428 is a potent and orally active inhibitor of CDK7 with high selectivity.[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology. [2][3][4] **SHR5428** has demonstrated dose-dependent tumor growth inhibition in preclinical models of triple-negative breast cancer.[3][4][5]

Mechanism of Action: CDK7 Inhibition

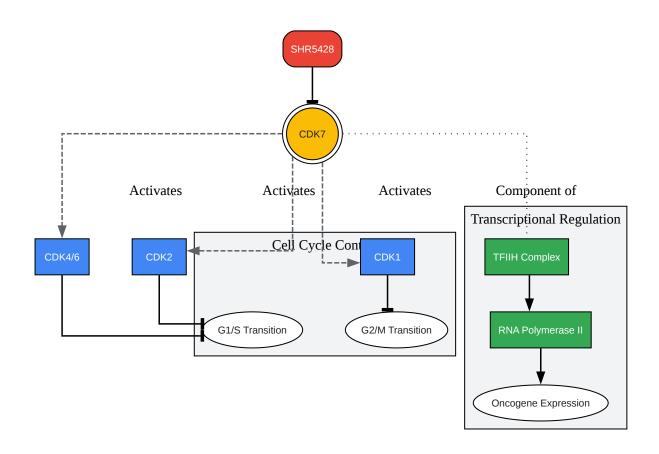
CDK7 is a central component of two crucial cellular complexes:

- CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (with Cyclin H and MAT1), CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2]
- Transcription Factor IIH (TFIIH) Complex: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II (Pol



II), a critical step for the initiation and elongation of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[3]

By inhibiting CDK7, **SHR5428** disrupts both cell cycle progression and the transcription of key oncogenes, leading to cancer cell apoptosis and tumor growth inhibition.



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Caption: SHR5428 inhibits CDK7, disrupting both cell cycle progression and transcriptional regulation.

In Vivo Efficacy and Dosage Summary of In Vivo Studies



SHR5428 has been evaluated in a human breast cancer xenograft model using the HCC70 cell line. Oral administration of **SHR5428** resulted in a dose-dependent inhibition of tumor growth. [3][4][5]

Quantitative Data

Table 1: In Vivo Efficacy of SHR5428 in HCC70 Xenograft Model

Dosage (Oral, q.d. for 21 days)	Tumor Growth Inhibition (TGI)	Animal Model	Cell Line
3 mg/kg	39%	Mouse	HCC70 (Triple- Negative Breast Cancer)
10 mg/kg	61%	Mouse	HCC70 (Triple- Negative Breast Cancer)
30 mg/kg	83%	Mouse	HCC70 (Triple- Negative Breast Cancer)
Data sourced from publicly available preclinical study results.[5]			

Table 2: Pharmacokinetic Properties of SHR5428 (2 mg/kg, Oral)



Species	Cmax (ng/mL)	AUC (ng/mL·h)	T½ (h)	Oral Bioavailability (F%)
Mouse	116	139	0.7	32%
Rat	120	556	2.6	44%
Dog	543	4101	4.9	92%

Pharmacokinetic

parameters were

determined

following a single

oral dose.[5]

Experimental Protocols

The following is a generalized protocol for an in vivo efficacy study based on the published data for **SHR5428** and standard practices for xenograft models.

Animal Model and Cell Line

- Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) are suitable for establishing xenografts.[2]
- Cell Line: HCC70 (human triple-negative breast cancer cell line).

Experimental Workflow



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Caption: Workflow for an in vivo xenograft study to evaluate SHR5428 efficacy.



Detailed Methodology

- 1. Cell Culture and Implantation:
- Culture HCC70 cells in appropriate media and conditions until a sufficient number of cells are obtained.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10^6 cells per $100 \, \mu L$.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- 2. Tumor Growth and Group Randomization:
- Allow tumors to grow. Monitor tumor size regularly using calipers (Volume = 0.5 x Length x Width²).
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg SHR5428).
- 3. Drug Preparation and Administration:
- Note: The exact formulation for **SHR5428** is not publicly available. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
- Prepare fresh formulations of SHR5428 daily at the required concentrations.
- Administer the designated dose to each mouse once daily (q.d.) via oral gavage for 21 consecutive days.[1]
- 4. Monitoring and Endpoints:
- Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[2]
- At the end of the 21-day treatment period, euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
- 5. Data Analysis:
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
- TGI (%) = $(1 [\Delta T/\Delta C]) \times 100$
- Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.



Safety and Selectivity

SHR5428 demonstrates high selectivity for CDK7 over other CDKs, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12, which is expected to minimize off-target effects.[3][4] In the HCC70 xenograft study, no significant impact on mouse body weight was reported, suggesting good tolerability at efficacious doses.[2]

Conclusion

SHR5428 is a promising selective CDK7 inhibitor with demonstrated in vivo antitumor activity at well-tolerated oral doses. The provided data and protocols offer a foundation for designing further preclinical studies to explore its therapeutic potential in various cancer models.

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